Methyl 4-bromo-2-hydroxy-6-methylbenzoate
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Overview
Description
Methyl 4-bromo-2-hydroxy-6-methylbenzoate: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-hydroxy-6-methylbenzoate typically involves the esterification of 4-bromo-2-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group.
Major Products Formed:
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-bromo-2-hydroxy-6-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-hydroxy-6-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
- Methyl 2-bromo-4-hydroxy-6-methylbenzoate
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 4-bromo-6-methylbenzoate
Comparison: Methyl 4-bromo-2-hydroxy-6-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. For example, the presence of both a bromine atom and a hydroxyl group on the benzene ring can lead to unique substitution and oxidation reactions compared to similar compounds .
Biological Activity
Methyl 4-bromo-2-hydroxy-6-methylbenzoate, with the CAS number 2089319-35-5, is a compound of interest due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
Density: 1.5 ± 0.1 g/cm³
Boiling Point: 296.0 ± 35.0 °C at 760 mmHg
Flash Point: 132.8 ± 25.9 °C
These properties suggest that this compound is a stable compound under standard conditions, which is essential for its applications in biological and industrial contexts.
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors, which may lead to therapeutic applications. The presence of the bromine atom and hydroxyl group enhances its reactivity, allowing it to participate in biochemical pathways that could be beneficial in treating diseases such as cancer and inflammation.
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Interactions: The structural features allow it to interact with various receptors, potentially leading to modulation of biological responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-Cancer Activity: A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Anti-inflammatory Effects: Research has shown that this compound can reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C9H9BrO3 | Contains bromine and hydroxyl groups; anti-cancer activity |
Ethyl 4-bromo-2-hydroxy-6-methylbenzoate | C10H11BrO3 | Ethyl group instead of methyl; studied for similar activities |
Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrF O3 | Fluorine substitution; different biological interactions |
Research Findings
Recent research highlights the potential applications of this compound in various fields:
Properties
IUPAC Name |
methyl 4-bromo-2-hydroxy-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUVTEPRZKJOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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